(5E)-2-anilino-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
(2Z,5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a phenylimino group, and a dichlorophenylmethylidene moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2,3-dichlorobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of an acid catalyst and a solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the thiazolidinone ring.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding alcohols or amines.
Scientific Research Applications
(2Z,5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, thereby disrupting key biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroaniline: Shares the dichlorophenyl moiety but lacks the thiazolidinone ring.
Thiosemicarbazide: A precursor in the synthesis of the compound, containing the thiosemicarbazide moiety.
Phenylimino derivatives: Compounds with similar imino groups but different ring structures.
Uniqueness
(2Z,5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone ring, a phenylimino group, and a dichlorophenylmethylidene moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C16H10Cl2N2OS |
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Molecular Weight |
349.2 g/mol |
IUPAC Name |
(5E)-5-[(2,3-dichlorophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-12-8-4-5-10(14(12)18)9-13-15(21)20-16(22-13)19-11-6-2-1-3-7-11/h1-9H,(H,19,20,21)/b13-9+ |
InChI Key |
VTWYHRKKVGPOEJ-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/S2 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=C(C(=CC=C3)Cl)Cl)S2 |
Origin of Product |
United States |
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